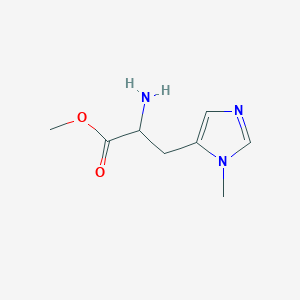
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is a chemical compound belonging to the class of pyridine derivatives. It is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an oxoacetic acid moiety at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid can be achieved through several synthetic routes. One common method involves the reaction of 6-methylpyridine-3-carboxylic acid with an appropriate oxidizing agent to introduce the oxoacetic acid moiety. The reaction conditions typically involve the use of a strong oxidizing agent such as potassium permanganate or chromium trioxide in an acidic medium .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign oxidizing agents and solvents is also a consideration in industrial settings to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxoacetic acid moiety to an alcohol group.
Substitution: The pyridine ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents in acidic media.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or nucleophiles like amines under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(6-Methylpyridin-3-yl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(6-Methylpyridin-3-yl)acetic acid: Similar structure but lacks the oxo group.
2-(6-Methylpyridin-3-yl)oxyacetic acid: Contains an ether linkage instead of the oxo group.
5-Chloro-2-(6-methylpyridin-3-yl)-3-(4-(methylsulfonyl)phenyl)pyridine: A more complex derivative with additional substituents
Uniqueness
2-(6-Methylpyridin-3-yl)-2-oxoacetic acid is unique due to the presence of both the pyridine ring and the oxoacetic acid moiety, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
2-(6-methylpyridin-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H7NO3/c1-5-2-3-6(4-9-5)7(10)8(11)12/h2-4H,1H3,(H,11,12) |
Clé InChI |
IBBVSNFCPJILRV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C=C1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



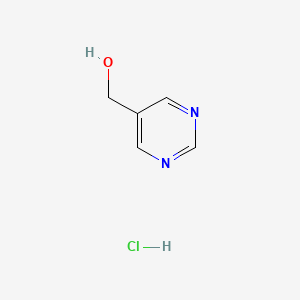

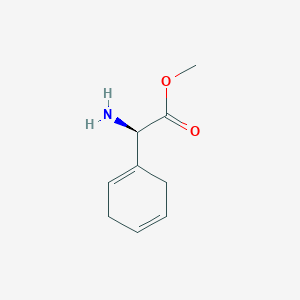
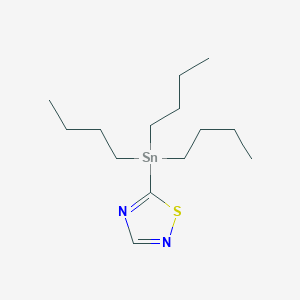
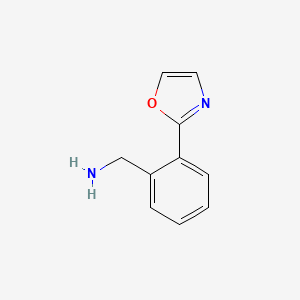
![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride](/img/structure/B13537858.png)

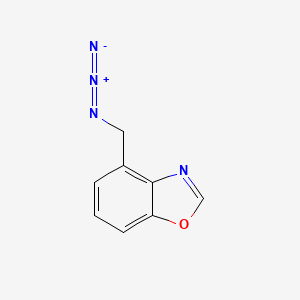

![Potassium trifluoro(spiro[3.3]heptan-2-yl)borate](/img/structure/B13537880.png)

